Molecular Weight Advantage for Fragment-Based Screening vs. ACT-462206
The target compound exhibits a significantly lower molecular weight (284.33 g/mol) compared to the potent but larger dual orexin receptor antagonist ACT-462206 (388.48 g/mol) . This 104.15 Da difference translates to improved ligand efficiency metrics and makes the compound a more suitable fragment hit starting point, adhering to the 'Rule of Three' for fragments (MW < 300), which ACT-462206 violates.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 284.33 g/mol |
| Comparator Or Baseline | ACT-462206 (CAS 1361321-96-1): 388.48 g/mol |
| Quantified Difference | 104.15 g/mol lower (26.8% reduction) |
| Conditions | Calculated from molecular formula; data sourced from vendor and database records . |
Why This Matters
A lower molecular weight is a critical advantage in fragment-based drug discovery, increasing the probability of identifying efficient binders that can be optimized into lead compounds with better pharmacokinetic profiles.
